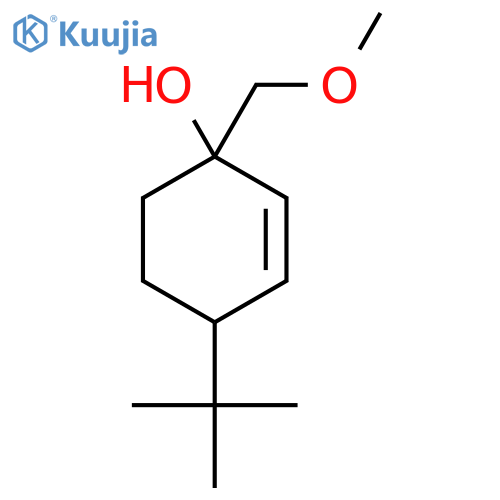Cas no 2138043-49-7 (4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol)

2138043-49-7 structure
商品名:4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1156032
- 2138043-49-7
- 4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
- 4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol
-
- インチ: 1S/C12H22O2/c1-11(2,3)10-5-7-12(13,8-6-10)9-14-4/h5,7,10,13H,6,8-9H2,1-4H3
- InChIKey: ICBJEEBTOIEMDS-UHFFFAOYSA-N
- ほほえんだ: OC1(COC)C=CC(CC1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 198.161979940g/mol
- どういたいしつりょう: 198.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.5Ų
4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1156032-0.1g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 0.1g |
$1068.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-0.05g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 0.05g |
$1020.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-0.5g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 0.5g |
$1165.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-10.0g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 10g |
$5221.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-5.0g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-2.5g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 2.5g |
$2379.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-1.0g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 1g |
$1214.0 | 2023-06-09 | ||
| Enamine | EN300-1156032-0.25g |
4-tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol |
2138043-49-7 | 0.25g |
$1117.0 | 2023-06-09 |
4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
2138043-49-7 (4-Tert-butyl-1-(methoxymethyl)cyclohex-2-en-1-ol) 関連製品
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
